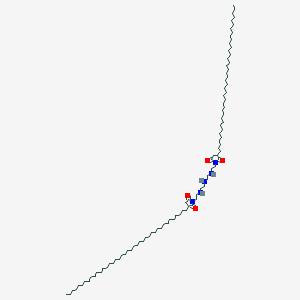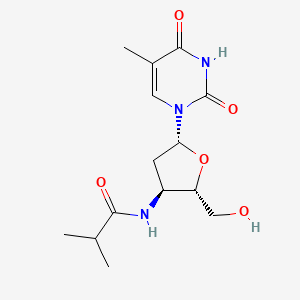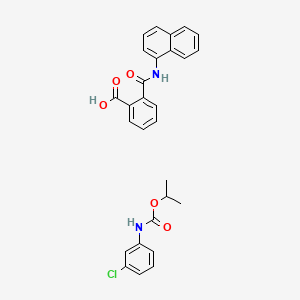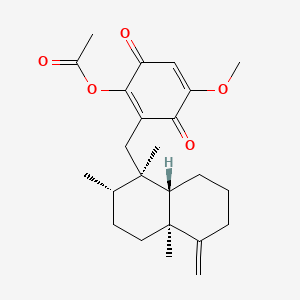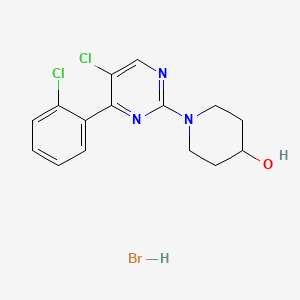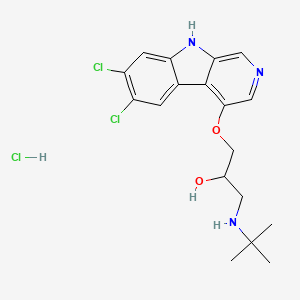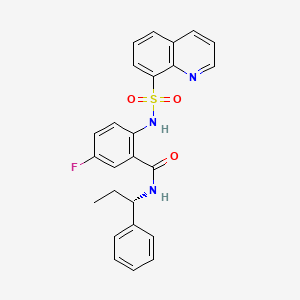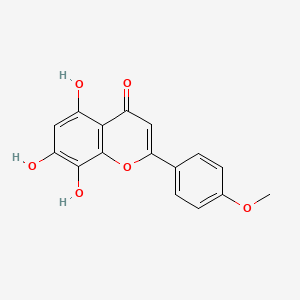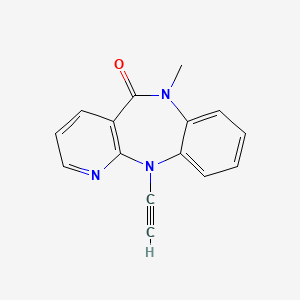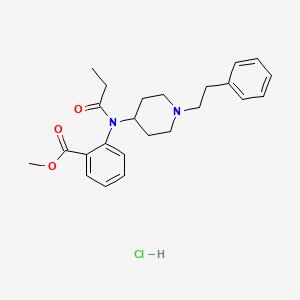
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine is a complex organic compound that belongs to the benzodiazepine class This compound is characterized by its unique structure, which includes a triazolo ring fused to a benzodiazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a suitable aldehyde or ketone.
Introduction of the Triazolo Ring: The triazolo ring is introduced via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Chlorination: The chlorination of the benzodiazepine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Imidazole: The final step involves the substitution of the chlorinated benzodiazepine with a 5-methyl-4-imidazolyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Applications De Recherche Scientifique
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of novel benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential as an anxiolytic, anticonvulsant, and sedative agent.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism underlies its anxiolytic and anticonvulsant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and anticonvulsant properties.
Alprazolam: A triazolobenzodiazepine similar in structure and function.
Clonazepam: Known for its anticonvulsant effects.
Uniqueness
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine is unique due to its specific substitution pattern and the presence of the triazolo ring, which may confer distinct pharmacological properties compared to other benzodiazepines.
Propriétés
Numéro CAS |
117267-50-2 |
|---|---|
Formule moléculaire |
C20H15ClN6 |
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
8-chloro-1-(5-methyl-1H-imidazol-4-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C20H15ClN6/c1-12-18(24-11-23-12)20-26-25-17-10-22-19(13-5-3-2-4-6-13)15-9-14(21)7-8-16(15)27(17)20/h2-9,11H,10H2,1H3,(H,23,24) |
Clé InChI |
JVGWJDFORUQZFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


